molecular formula C18H18N2O3 B4845899 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4845899
M. Wt: 310.3 g/mol
InChI Key: JUPBJBHVJOQWGW-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a molecular formula of C18H17NO4. This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with aniline and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

7,7-dimethyl-2,5-dioxo-N-phenyl-6,8-dihydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2)9-14-12(15(21)10-18)8-13(17(23)20-14)16(22)19-11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPBJBHVJOQWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC=C3)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
7,7-dimethyl-2,5-dioxo-N-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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